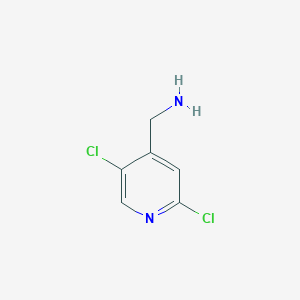

(2,5-Dichloropyridin-4-YL)methanamine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. chemicalbook.combldpharm.comfrontierspecialtychemicals.com Its presence in numerous natural products, such as alkaloids, vitamins like niacin and pyridoxine, has long pointed to its biological significance. chemicalbook.com In modern drug discovery, the pyridine moiety is a key component in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, its polar nature, and its capacity to serve as a bioisostere for a benzene (B151609) ring. sinfoobiotech.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which influences the solubility and bioavailability of drug candidates. bldpharm.com This versatility has led to the incorporation of pyridine scaffolds in drugs targeting a wide range of diseases. frontierspecialtychemicals.com

Structural Context of (2,5-Dichloropyridin-4-YL)methanamine within Halogenated Pyridine Derivatives

This compound belongs to the family of halogenated pyridine derivatives. The introduction of halogen atoms, in this case, chlorine, onto the pyridine ring significantly alters its electronic properties and reactivity. Halogenation of pyridines is a critical transformation in synthetic chemistry as it provides a handle for further functionalization through cross-coupling reactions and nucleophilic substitutions. chemsrc.comnih.gov

The specific substitution pattern of this compound, with chlorine atoms at the 2 and 5 positions and an aminomethyl group at the 4-position, defines its potential chemical behavior. The chlorine atoms are electron-withdrawing, which can influence the basicity of the pyridine nitrogen and the reactivity of the ring. The aminomethyl group at the 4-position provides a basic site and a point for potential derivatization.

While specific data for this compound is scarce, the properties of its core, 2,5-dichloropyridine (B42133), are documented.

| Property | Value for 2,5-Dichloropyridine |

|---|---|

| Molecular Formula | C5H3Cl2N |

| Molecular Weight | 147.99 g/mol |

| Appearance | Solid |

| Melting Point | 59-62 °C |

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H6Cl2N2 |

|---|---|

Poids moléculaire |

177.03 g/mol |

Nom IUPAC |

(2,5-dichloropyridin-4-yl)methanamine |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H,2,9H2 |

Clé InChI |

CEBCEMNXHZEMFB-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CN=C1Cl)Cl)CN |

Origine du produit |

United States |

Chemical Reactivity and Derivatization Strategies of 2,5 Dichloropyridin 4 Yl Methanamine

Transformations Involving the Primary Amine Functionality

The primary amine group in (2,5-Dichloropyridin-4-YL)methanamine is a key site for a variety of nucleophilic reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation, Sulfonamidation, and Urea Formation

The primary amine readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides, and treatment with isocyanates or carbamoyl (B1232498) chlorides produces ureas. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Acylation: The reaction with acylating agents like acetyl chloride or benzoyl chloride introduces an acyl group to the nitrogen atom.

Sulfonamidation: Sulfonyl chlorides, such as p-toluenesulfonyl chloride, react to form sulfonamides, which are important pharmacophores.

Urea Formation: The addition of isocyanates to the primary amine leads to the formation of substituted ureas, a common motif in biologically active compounds.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-((2,5-dichloropyridin-4-yl)methyl)acetamide |

| Sulfonamidation | p-Toluenesulfonyl Chloride | N-((2,5-dichloropyridin-4-yl)methyl)-4-methylbenzenesulfonamide |

| Urea Formation | Phenyl Isocyanate | 1-((2,5-dichloropyridin-4-yl)methyl)-3-phenylurea |

N-Alkylation and N-Arylation Reactions

The nucleophilicity of the primary amine allows for N-alkylation and N-arylation, expanding the molecular framework.

N-Alkylation: This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. nih.govresearchgate.net Metal-ligand bifunctional iridium catalysts have been shown to facilitate the N-alkylation of amines with alcohols through a hydrogen autotransfer process. nih.gov

N-Arylation: Copper-catalyzed N-arylation of amines with aryliodonium ylides in water provides an efficient and environmentally friendly method for forming diarylamines. researchgate.net Additionally, double N-arylation reactions of polyhalogenated bipyridines have been used to synthesize functionalized diazacarbazoles. nih.govnih.gov

Formation of Imine, Enamine, and Other Heterocyclic Linkages

The primary amine can participate in condensation reactions to form imines and can be a precursor to various heterocyclic systems.

Imine Formation: Reaction with aldehydes or ketones under dehydrating conditions yields imines (Schiff bases). This reaction is typically reversible and acid-catalyzed. libretexts.org

Enamine Formation: While primary amines typically form imines, enamines can be formed as intermediates in certain reactions. libretexts.orgmasterorganicchemistry.comscripps.edu The reaction of an aldehyde or ketone with a secondary amine is the more common route to stable enamines. libretexts.org

Heterocyclic Linkages: The amine functionality is a key handle for the construction of various nitrogen-containing heterocycles through cyclization reactions. mdpi.com

Reactions at the Halogen Substituents on the Pyridine (B92270) Ring

The two chlorine atoms on the pyridine ring are susceptible to replacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions, offering powerful methods for carbon-carbon and carbon-heteroatom bond formation.

Selective Nucleophilic Aromatic Substitution of Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing the pyridine ring. The regioselectivity of this reaction is influenced by the electronic effects of the ring nitrogen and the other substituents. Generally, the chlorine at the 4-position is more activated towards nucleophilic attack than the one at the 2-position due to greater stabilization of the Meisenheimer intermediate. stackexchange.commasterorganicchemistry.com However, directed SNAr reactions can provide ortho-selectivity. rsc.org

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. The reaction of halopyridines with nucleophiles like amines is a well-established method for introducing new substituents onto the pyridine ring. youtube.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound.

Suzuki-Miyaura Coupling: This reaction couples the dichloropyridine with boronic acids or their esters to form C-C bonds. It is widely used for the synthesis of biaryl and heteroaryl compounds. libretexts.orgresearchgate.netnih.govmdpi.commdpi.com The reactivity of the two chlorine atoms can often be differentiated, allowing for selective mono- or di-substitution.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene to form a new C-C bond with excellent trans selectivity. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the dichloropyridine and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govorgsyn.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling the aryl halide with an amine. organic-chemistry.orgwikipedia.orgnih.govlibretexts.org This allows for the introduction of a second amino group onto the pyridine ring.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C(sp2)-C(sp2) |

| Heck | Alkene | Pd catalyst, Base | C(sp2)-C(sp2) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp2)-C(sp) |

| Buchwald-Hartwig | Amine | Pd catalyst, Base, Ligand | C(sp2)-N |

Chemo- and Regioselective Functionalization in Multifunctional Pyridine Systems

The presence of two chloro substituents and an aminomethyl group on the pyridine ring of this compound gives rise to a complex reactivity profile. The chlorine atoms are potential leaving groups for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the aminomethyl group can act as a nucleophile or a directing group for metallation. Furthermore, the pyridine nitrogen itself influences the electron density of the ring, generally rendering the C2, C4, and C6 positions more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr):

In general, nucleophilic aromatic substitution on pyridine rings is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. youtube.comquimicaorganica.org For dichloropyridines, the relative reactivity of the chloro-substituents is influenced by the electronic environment. In the case of this compound, the electron-donating nature of the aminomethyl group at C4 may modulate the reactivity of the adjacent C5-chloro group and the more distant C2-chloro group.

While specific experimental data on this compound is limited in publicly available literature, general principles suggest that the C2 position would be more activated towards nucleophilic attack than the C5 position due to its proximity to the ring nitrogen. However, the steric bulk of the nucleophile and the reaction conditions can influence this selectivity. For instance, in related 2,4-dihalopyrimidines, substitution typically occurs at the C4 position. figshare.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions on dihalopyridines is often dependent on the catalyst system and reaction conditions. For 2,5-dichloropyridine (B42133), unconventional C5-selective Suzuki cross-coupling has been achieved under ligand-free conditions. nih.gov This suggests that selective functionalization at the C5 position of this compound could be possible, leaving the C2-chloro and the aminomethyl group intact.

The choice of palladium catalyst and ligands is critical in directing the regioselectivity. The aminomethyl group, particularly after protection, could also play a role in directing the catalytic cycle through coordination with the palladium center.

Directed Ortho-Metallation (DoM):

Directed ortho-metallation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.org A directing metalating group (DMG) coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho-position. The aminomethyl group in this compound, especially after N-protection with a suitable group (e.g., Boc, Piv), could potentially act as a DMG.

If the protected aminomethyl group at C4 directs metallation, it would lead to the formation of a lithiated species at the C3 position. Subsequent quenching with an electrophile would introduce a new substituent at this position, a transformation that is often difficult to achieve through other means. The interplay between the directing effect of the protected amino group and the electronic influence of the two chloro-substituents would be a key factor in the success of this strategy.

Advanced Characterization Techniques and Computational Studies of 2,5 Dichloropyridin 4 Yl Methanamine and Its Derivatives

High-Resolution Spectroscopic Elucidation

High-resolution spectroscopic techniques are indispensable for probing the intricate details of molecular structure and bonding. These methods provide a wealth of information, from the connectivity of atoms to the subtle nuances of their chemical environment.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals for (2,5-Dichloropyridin-4-YL)methanamine. The COSY spectrum would reveal proton-proton couplings, for instance, between the aminomethyl protons and any adjacent protons. The HSQC spectrum would correlate directly bonded proton and carbon atoms, while the HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a Dichloropyridine Derivative (2-Amino-3,5-dichloropyridine) in CDCl₃. chemicalbook.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 | 7.501 | - |

| H-6 | 7.938 | - |

| C-2 | - | 150.1 |

| C-3 | - | 119.5 |

| C-4 | - | 138.2 |

| C-5 | - | 123.6 |

| C-6 | - | 144.3 |

Note: Data is for 2-Amino-3,5-dichloropyridine and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₆H₆Cl₂N₂), the expected exact mass can be calculated and compared to the experimental value.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. cardiff.ac.uk These techniques are complementary and offer a detailed picture of the functional groups present in a molecule. jasco-global.com

For a compound like this compound, characteristic IR and Raman bands would be expected for the N-H stretching and bending vibrations of the amine group, C-H stretching and bending of the pyridine (B92270) ring and methylene (B1212753) group, C=C and C=N stretching vibrations of the aromatic ring, and C-Cl stretching vibrations. tandfonline.comresearchgate.net Computational studies using Density Functional Theory (DFT) are often employed to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental spectra. tandfonline.com

Table 2: Representative Vibrational Frequencies for a Dichloropyridine Derivative. tandfonline.com

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3450 | 3452 |

| C-H stretch (aromatic) | 3050-3150 | 3055-3145 |

| C=N stretch | 1600-1650 | 1620 |

| C=C stretch | 1400-1600 | 1450, 1570 |

| C-Cl stretch | 600-800 | 650, 780 |

Note: Data is representative and based on studies of similar dichloropyridine compounds.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophores present. For pyridine derivatives, π → π* and n → π* transitions are typically observed. The substitution pattern on the pyridine ring, including the presence of chloro and aminomethyl groups, would influence the energy of these transitions and thus the observed λ_max. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide further insights into the molecule's electronic structure and environment. While not all molecules are fluorescent, derivatives can sometimes be designed to have specific emissive properties. The study of related compounds indicates that the electronic properties are tunable through substitution. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction techniques provide the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. mdpi.com This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. mdpi.com For a derivative of this compound, this analysis would confirm the substitution pattern on the pyridine ring and the conformation of the aminomethyl group relative to the ring. echemcom.comresearchgate.net

In the solid state, intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen bonding play a crucial role in the crystal packing. nih.gov For this compound, the amine group could participate in hydrogen bonding, and the dichloropyridine ring could be involved in π-π stacking and halogen bonding interactions. Understanding these interactions is vital for predicting and controlling the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Dichloropyridine Derivative. nih.gov

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 3.85 |

| b (Å) | 15.60 |

| c (Å) | 11.20 |

| β (°) | 95.5 |

| Volume (ų) | 670.0 |

| Z | 4 |

Note: Data is for a representative dichloropyridine derivative and serves as an illustrative example.

Powder X-ray Diffraction for Crystalline Phase and Purity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It is instrumental in determining the crystalline phase of a material and assessing its purity. For dichloropyridine derivatives, which are often crystalline solids at room temperature, PXRD provides a unique fingerprint based on the diffraction of X-rays by the crystal lattice.

The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the specific crystalline arrangement of the atoms. Each peak in the pattern corresponds to a specific set of lattice planes, as described by Bragg's Law. By comparing the obtained PXRD pattern to reference patterns, one can identify the crystalline phase of the dichloropyridine derivative. Furthermore, the absence of peaks from known impurities and the sharpness of the diffraction peaks can be used to confirm the high purity and crystallinity of the sample.

In a study of 4-amino-3,5-dichloropyridine, a related compound, single-crystal X-ray diffraction was used to determine its crystal structure, revealing that it crystallizes in the monoclinic space group. nih.gov While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is more commonly used for routine phase identification and purity assessment due to its simplicity and speed.

Table 1: Representative Powder X-ray Diffraction Data for a Crystalline Dichloropyridine Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 85 |

| 18.8 | 4.72 | 100 |

| 22.1 | 4.02 | 60 |

| 25.2 | 3.53 | 95 |

| 28.9 | 3.09 | 70 |

Note: This is a representative table. Actual data would be specific to the compound and its crystalline form.

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations and molecular modeling have become indispensable tools in modern chemistry for elucidating the properties and behavior of molecules at the atomic level. These computational methods offer profound insights into the electronic structure, reactivity, and spectroscopic characteristics of compounds like this compound and its derivatives, complementing and guiding experimental studies.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. scholarsresearchlibrary.comresearchgate.net For dichloropyridine derivatives, DFT calculations can predict a range of properties with a good balance of accuracy and computational cost.

Electronic Structure and Reactivity: DFT is employed to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. scholarsresearchlibrary.com The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Spectroscopic Property Prediction: DFT calculations are highly effective in predicting vibrational spectra (infrared and Raman). tandfonline.com By calculating the harmonic vibrational frequencies, researchers can assign the experimentally observed spectral bands to specific molecular vibrations, such as C-H stretching, C-C ring deformations, and C-Cl stretching modes. scholarsresearchlibrary.com Theoretical calculations of UV-Visible spectra using Time-Dependent DFT (TD-DFT) can help in understanding the electronic transitions within the molecule. tandfonline.com

Table 2: Calculated Electronic Properties of a Representative Dichloropyridine Derivative using DFT

| Property | Value |

|---|---|

| HOMO Energy | -7.47 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 5.75 eV |

Note: These values are for 2,3-Dichloropyridine as an example and would differ for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For flexible molecules like this compound, which has a rotatable aminomethyl group, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over time, researchers can identify the most stable conformations and the energy barriers between them.

MD simulations are also powerful for studying intermolecular interactions in the condensed phase, such as in a crystal or in solution. nih.gov These simulations can reveal details about hydrogen bonding networks, π-π stacking interactions between pyridine rings, and other non-covalent forces that govern the supramolecular assembly of these molecules. nih.gov Analysis of MD trajectories can provide insights into how dichloropyridine derivatives interact with their environment, which is crucial for understanding their solubility, crystal packing, and interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling of In Vitro Data

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their in vitro activity, for example, as enzyme inhibitors or receptor ligands.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be used to predict the activity of newly designed compounds, thereby guiding the synthesis of more potent derivatives. Structure-activity relationship studies on pyridine derivatives have shown that the nature and position of substituents on the pyridine ring significantly influence their biological activity. nih.govnih.gov

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Pyridine Derivatives

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity/hydrophilicity |

Role of 2,5 Dichloropyridin 4 Yl Methanamine As a Key Chemical Intermediate and Building Block in Organic Synthesis

Utilization in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of diverse compounds, known as chemical libraries. acs.org These libraries are instrumental in exploring chemical space to identify molecules with desired biological activities or material properties. While direct documentation of (2,5-Dichloropyridin-4-YL)methanamine in specific large-scale combinatorial libraries is not extensively reported in publicly available literature, its structural features make it an ideal candidate for such applications.

The primary amino group of this compound allows for its covalent attachment to a solid support, a common starting point in solid-phase synthesis for combinatorial libraries. americanpeptidesociety.org Alternatively, in solution-phase library synthesis, the amine can be readily acylated, alkylated, or otherwise modified with a diverse set of reactants. nih.gov The two chlorine atoms on the pyridine (B92270) ring provide additional points for diversification, which can be substituted through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The general approach for utilizing a building block like this compound in a combinatorial library synthesis is outlined in the table below.

| Step | Description | Potential Reagents/Conditions | Outcome |

| 1. Core Modification | The aminomethyl group is reacted with a diverse set of building blocks. | Carboxylic acids (amide formation), aldehydes/ketones (reductive amination), sulfonyl chlorides (sulfonamide formation). | A library of amides, secondary/tertiary amines, or sulfonamides with a constant dichloropyridyl core. |

| 2. Scaffold Diversification | The chlorine atoms on the pyridine ring are substituted. | Amines, thiols, alcohols (nucleophilic aromatic substitution); Boronic acids, organostannanes (Suzuki or Stille coupling). | Introduction of a second level of diversity on the pyridine scaffold. |

| 3. Iterative Synthesis | Steps 1 and 2 can be performed in different orders or iteratively to maximize the structural diversity of the library. | Automated or parallel synthesis techniques. | A large and diverse library of compounds for screening. |

This systematic approach allows for the generation of thousands of distinct compounds from a single, versatile starting material, thereby significantly expanding the chemical space available for discovery programs. nih.gov

Strategic Precursor for the Assembly of Diverse Pyridine-Containing Scaffolds in Complex Molecule Synthesis

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. nih.gov Consequently, building blocks that facilitate the construction of complex pyridine-containing scaffolds are of high value. This compound serves as a strategic precursor for such syntheses due to the orthogonal reactivity of its functional groups.

The aminomethyl group can be used to introduce the pyridyl moiety into a larger molecule via standard amine chemistry. Subsequently, the chloro substituents can be selectively manipulated. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to replace one or both chlorine atoms with various amino groups, offering a pathway to highly substituted aminopyridines. thieme-connect.com The differential reactivity of the chlorine atoms (e.g., at positions 2 and 5) can potentially be exploited for regioselective functionalization under carefully controlled conditions.

The utility of dichloropyridine derivatives as intermediates is well-established in the synthesis of pharmaceutical compounds. dokumen.pubcustchemvip.com For example, dichloropyridines are key intermediates in the synthesis of certain tyrosine kinase inhibitors and other targeted therapeutics. patsnap.com The presence of the aminomethyl group in this compound provides a convenient handle for linking the pyridine core to other parts of a target molecule.

Application in Ligand Design and Synthesis for Coordination Chemistry and Catalysis

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.com These complexes find applications in catalysis, materials science, and as models for biological systems. unimi.itnih.gov The structure of this compound makes it an attractive component for the design of novel ligands.

The pyridine nitrogen atom acts as a primary coordination site for metal ions. The aminomethyl group can be further functionalized to create multidentate ligands. For example, reaction with pyridine-2-carboxaldehyde followed by reduction would yield a bidentate N,N'-ligand. More elaborate ligand architectures can be constructed by reacting the amine with molecules containing other donor atoms (e.g., phosphorus, sulfur, or oxygen), leading to polydentate ligands with tailored electronic and steric properties. researchgate.net

The electronic properties of the pyridine ring, and thus the coordinating ability of the resulting ligand, are influenced by the two electron-withdrawing chlorine atoms. This can affect the stability and reactivity of the corresponding metal complexes. acs.org The potential for these ligands to be used in catalysis is significant, as the properties of the metal center can be fine-tuned by the ligand environment.

| Ligand Type | Synthetic Modification of this compound | Potential Metal Complex | Potential Application |

| Monodentate | Direct coordination of the pyridine nitrogen. | [M(L)nXm] | Homogeneous catalysis, precursor for more complex catalysts. |

| Bidentate (N,N') | Reaction of the aminomethyl group with a pyridine-containing aldehyde. | [M(L)nXm-2] | Asymmetric catalysis, photoluminescent materials. |

| Tridentate (N,N',N'') | Acylation with pyridine-2,6-dicarbonyl dichloride. | [M(L)Xm-3] | Spin-crossover complexes, oxidation catalysis. |

Contribution to the Development of New Methodologies in Fine Chemical Manufacturing

Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of specialty chemicals such as pharmaceuticals and agrochemicals. The development of efficient and selective synthetic methodologies is crucial for the fine chemical industry. Dichloropyridine derivatives are important intermediates in this sector. nih.govresearchgate.net

The use of such well-defined intermediates contributes to the development of more robust and scalable manufacturing processes. The specific substitution pattern of this compound can lead to the synthesis of novel compounds with unique properties, thereby driving innovation in the fine chemical sector.

Mechanistic Investigations of Chemical Transformations Involving 2,5 Dichloropyridin 4 Yl Methanamine

Elucidation of Reaction Mechanisms and Transition States

The chemical reactivity of (2,5-Dichloropyridin-4-YL)methanamine is predominantly dictated by two key structural features: the electron-deficient dichloropyridine ring and the nucleophilic primary amine of the methanamine substituent. The two chlorine atoms on the pyridine (B92270) ring activate it towards nucleophilic aromatic substitution (SNAr) reactions. The elucidation of these mechanisms often involves a combination of experimental and computational studies to identify intermediates and transition states.

Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These calculations can provide detailed geometries of transition states, which are the highest energy points along the reaction coordinate. For the reaction of this compound with a nucleophile, DFT calculations could model the approach of the nucleophile, the formation of the Meisenheimer intermediate, and the final expulsion of the chloride ion, providing activation energies for each step.

Another significant class of reactions for this compound involves the primary amine of the methanamine group. This amine can act as a nucleophile in reactions such as N-acylation or N-alkylation. The mechanism of N-acylation, for instance with an acyl chloride, typically proceeds through a nucleophilic addition-elimination pathway. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the corresponding amide.

Kinetic and Thermodynamic Profiling of Key Synthetic Steps

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, which are essential for process optimization. For transformations involving this compound, kinetic profiling of key synthetic steps can reveal the factors that control the reaction rate, such as reactant concentrations, temperature, and catalyst loading.

For instance, in a palladium-catalyzed cross-coupling reaction to replace one of the chlorine atoms, the reaction kinetics can be complex. Such reactions often follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Kinetic studies, often involving initial rate measurements or reaction progress monitoring using techniques like in-situ IR or NMR spectroscopy, can help to identify the rate-limiting step of the catalytic cycle. The table below presents hypothetical kinetic data for a substitution reaction, illustrating the dependence of the initial rate on reactant concentrations.

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10-5 |

| 2 | 0.2 | 0.1 | 2.4 x 10-5 |

| 3 | 0.1 | 0.2 | 2.4 x 10-5 |

This is a hypothetical data table for illustrative purposes.

Thermodynamic profiling, on the other hand, provides information on the relative stabilities of reactants, intermediates, and products. This can be determined experimentally through calorimetry or computationally through the calculation of Gibbs free energies. Understanding the thermodynamics of a reaction is crucial for predicting the position of equilibrium and the feasibility of a given transformation. For example, the formation of a stable pyrimidine (B1678525) ring by reacting this compound with a suitable precursor would be expected to be thermodynamically favorable due to the formation of a stable aromatic system.

Role of Catalysis in Enhancing Selectivity and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of transformations involving this compound, both metal-based and organocatalysts can be employed to enhance selectivity and efficiency.

Palladium and copper catalysts are widely used for cross-coupling reactions to functionalize chloropyridines. mdpi.com For instance, a Suzuki or Buchwald-Hartwig amination reaction could be used to selectively replace one of the chlorine atoms. The choice of ligand for the metal catalyst is critical in controlling the reactivity and selectivity. Bulky, electron-rich phosphine ligands, for example, can promote the oxidative addition of the chloropyridine to the metal center, which is often the rate-determining step in the catalytic cycle. The catalyst can also influence the regioselectivity of the reaction, favoring substitution at one chlorine atom over the other.

The table below summarizes the effect of different catalysts on the yield of a hypothetical cross-coupling reaction.

| Catalyst | Ligand | Base | Yield (%) |

| Pd(OAc)2 | SPhos | K3PO4 | 85 |

| CuI | Phenanthroline | Cs2CO3 | 78 |

| NiCl2(dppp) | - | K2CO3 | 65 |

This is a hypothetical data table for illustrative purposes.

In addition to metal catalysis, organocatalysis can also be employed. For example, in the N-acylation of the primary amine, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. The mechanism involves the initial formation of a highly reactive acylpyridinium intermediate from the reaction of DMAP with the acylating agent. This intermediate is then readily attacked by the amine of this compound to give the product and regenerate the catalyst.

Patent Landscape and Emerging Research Trends in 2,5 Dichloropyridin 4 Yl Methanamine Chemistry

Analysis of Patent Literature Pertaining to Synthesis and Intermediate Applications

A detailed review of the patent literature reveals that while specific patents for the synthesis of (2,5-Dichloropyridin-4-YL)methanamine are not prevalent, the broader class of substituted pyridine (B92270) and pyrimidine (B1678525) derivatives is extensively covered. The patents in this area often focus on novel synthetic routes that improve yield, reduce costs, or introduce functionalities for further derivatization.

For instance, processes for the preparation of related structures, such as 3-amino-2-chloro-4-methylpyridine, a key intermediate for the HIV drug nevirapine, are well-documented in the patent literature. google.com These patents often describe multi-step syntheses starting from readily available precursors, involving steps like chlorination, amination, and functional group interconversion. google.com The challenges addressed in these patents, such as achieving regioselective chlorination and managing hazardous reaction conditions, are likely to be relevant to the synthesis of this compound.

The use of pyridine-containing compounds as intermediates is a recurring theme in the patent landscape. For example, various aminopyridine derivatives are used as building blocks in the synthesis of complex molecules with therapeutic properties, including kinase inhibitors and immunomodulating agents. google.comgoogle.com The patent literature suggests that a primary application for a compound like this compound would be as an intermediate in the synthesis of larger, more complex active pharmaceutical ingredients.

Below is a table of representative patents for related pyridine and pyrimidine derivatives, highlighting the synthesis and intermediate applications that could be analogous to the potential uses of this compound.

| Patent Number | Title | Key Application/Synthesis Highlight | Assignee/Applicant |

| US6399781B1 | Process for making 3-amino-2-chloro-4-methylpyridine | Describes a process for synthesizing a key intermediate for an HIV drug. google.com | Not specified in the result |

| US8658675B2 | Pyridin-4-yl derivatives | Focuses on pyridine derivatives as immunomodulating agents. google.com | Not specified in the result |

| WO2015079417A1 | Novel amino pyrimidine derivatives | Details novel amino pyrimidine derivatives as Btk inhibitors for autoimmune disorders. google.com | Not specified in the result |

| US20080269170A1 | Novel 2,4-Dianilinopyrimidine Derivatives...as IKK Inhibitors | Describes the synthesis of dianilinopyrimidine derivatives for use as IKK inhibitors. google.com | Not specified in the result |

Intellectual Property Trends for Novel Derivatives and Their Chemical Utilities

The intellectual property landscape for pyridine derivatives is characterized by a strong focus on novel molecular entities with specific therapeutic applications. The general trend is to patent new derivatives with improved efficacy, selectivity, or pharmacokinetic properties for a particular biological target.

A significant area of patent activity is in the development of kinase inhibitors for oncology and inflammatory diseases. google.com Pyridine and pyrimidine cores are frequently used as scaffolds for these inhibitors, and patents in this area often claim large Markush structures covering numerous potential substitutions. This suggests that novel derivatives of this compound could be of interest if they can be shown to modulate the activity of a commercially relevant kinase.

Another prominent trend is the development of pyridine derivatives for neurological disorders. google.com Patents in this space often target specific receptors or enzymes in the central nervous system. The development of SARM1 inhibitors, for instance, highlights the ongoing search for new treatments for neurodegenerative diseases. google.com

The following table summarizes recent intellectual property trends for novel pyridine and pyrimidine derivatives, which could inform the strategic development of new compounds based on the this compound scaffold.

| Patent Number | Title | Therapeutic Area/Chemical Utility | Key Innovation |

| US11629136B1 | Substituted pyridine derivatives as SARM1 inhibitors | Neurological disorders google.com | Novel pyridine derivatives that inhibit SARM1 activity. google.com |

| CA2858025A1 | 5-[3-(2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl)... | Parkinson's disease google.com | An intermediate for a catechol-O-methyltransferase inhibitor. google.com |

| US8658675B2 | Pyridin-4-yl derivatives | Immunomodulation google.com | Pyridine derivatives with immunomodulating properties. google.com |

| WO2015079417A1 | Novel amino pyrimidine derivatives | Autoimmune disorders, cancer google.com | Aminopyrimidine derivatives as Btk inhibitors. google.com |

Future Directions and Unexplored Avenues in Pyridine-4-ylmethanamine Research

While the current patent landscape is dominated by specific therapeutic applications, there remain several unexplored avenues for research into pyridine-4-ylmethanamine derivatives.

One promising direction is the exploration of these compounds in areas of medicinal chemistry that are currently less saturated with pyridine-based drugs. For example, while their use in oncology and neuroscience is well-established, their potential in areas such as metabolic diseases or rare genetic disorders may be underexplored. The versatility of the pyridine scaffold allows for the introduction of a wide range of functional groups, which could be tailored to interact with novel biological targets. nih.gov

Another area for future research is the development of novel synthetic methodologies. While many classical methods for pyridine synthesis exist, there is a continuous need for more efficient, sustainable, and scalable routes. nih.gov Research into new catalytic methods for the functionalization of the pyridine ring could lead to the discovery of novel derivatives with unique properties. The development of dearomative cyclization strategies, for example, offers a pathway to complex fused N-heterocycles that could have interesting biological activities. acs.org

Furthermore, the application of computational methods in drug design could accelerate the discovery of new pyridine-4-ylmethanamine derivatives with desired properties. By using molecular modeling and virtual screening, researchers can identify promising candidates for synthesis and biological testing, thereby reducing the time and cost of drug discovery.

Finally, a deeper investigation into the structure-activity relationships of this class of compounds is warranted. A systematic exploration of how different substitution patterns on the pyridine ring and the methanamine moiety affect biological activity could provide valuable insights for the design of future drug candidates.

Q & A

Q. What are the optimal synthetic routes for (2,5-dichloropyridin-4-yl)methanamine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives followed by reductive amination. Key steps include:

- Catalyst selection : Use Pd/C or Raney Ni for hydrogenation of nitrile intermediates (e.g., 4-chloro-5-aminophthalonitrile analogs) .

- Reaction conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and optimize temperature (80–120°C) for yield improvement .

- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can spectroscopic techniques (IR, NMR, MS) validate the structure of this compound?

- Methodological Answer :

- IR : Confirm C-Cl stretches (600–800 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- ¹H NMR : Look for pyridinyl proton signals (δ 7.5–8.5 ppm) and methanamine CH₂ (δ 3.5–4.0 ppm, split due to coupling with NH₂) .

- MS : Expect molecular ion [M+H]⁺ at m/z 191 (C₆H₅Cl₂N₂) with fragments corresponding to Cl loss (m/z 156) . Cross-validate with computational models (e.g., BKMS_METABOLIC database) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage : Keep in amber glass vials at 2–8°C under inert gas to prevent degradation .

- Spill management : Neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Step 1 : Replicate experiments under controlled conditions (e.g., anhydrous solvents, strict temperature monitoring) to isolate variables .

- Step 2 : Use high-resolution LC-MS/MS to identify impurities (e.g., dehalogenated byproducts or oxidation intermediates) .

- Step 3 : Compare with literature analogs (e.g., 4-(anthracen-9-yl)pyridinium derivatives) to contextualize anomalies .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in-situ FTIR to track Cl⁻ displacement rates .

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and charge distribution on the pyridine ring .

- Isotopic labeling : Introduce ¹⁵N or ²H in the methanamine group to trace regioselectivity in coupling reactions .

Q. How can this compound be leveraged in drug discovery, particularly as a riboswitch modulator or enzyme inhibitor?

- Methodological Answer :

- Riboswitch targeting : Design analogs (e.g., N-methyl derivatives) to mimic TPP riboswitch ligands; assess binding via ITC or SPR .

- Enzyme assays : Test inhibition of bacterial dihydrofolate reductase using MTT cytotoxicity assays (e.g., Mosmann’s protocol) .

- SAR studies : Modify the dichloropyridine scaffold (e.g., replace Cl with CF₃) to enhance potency and reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.